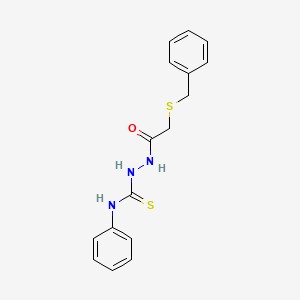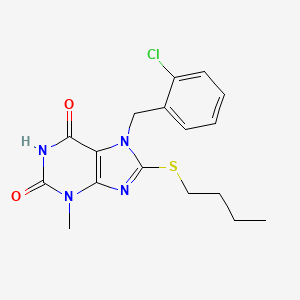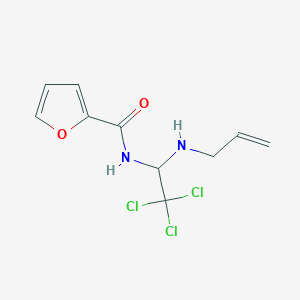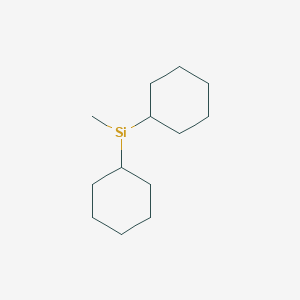
2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-N-(2,4-二氯苯基)-5-硝基苯甲酰胺是一种有机化合物,具有复杂的结构,包括氯、二氯苯基和硝基官能团。
准备方法
合成路线和反应条件
2-氯-N-(2,4-二氯苯基)-5-硝基苯甲酰胺的合成通常涉及2,4-二氯苯胺与2-氯-5-硝基苯甲酰氯的反应。反应在碱(如三乙胺)存在下进行,以中和反应过程中形成的盐酸。反应混合物通常在室温下搅拌数小时,以确保反应完全进行。
工业生产方法
在工业环境中,2-氯-N-(2,4-二氯苯基)-5-硝基苯甲酰胺的生产可以通过使用更大的反应器和优化反应条件来扩大规模,以提高产率和纯度。使用自动系统添加试剂和控制反应参数可以进一步提高生产过程的效率。
化学反应分析
反应类型
2-氯-N-(2,4-二氯苯基)-5-硝基苯甲酰胺可以进行各种类型的化学反应,包括:
取代反应: 氯原子可以被其他亲核试剂取代。
还原反应: 硝基可以被还原为氨基。
氧化反应: 该化合物在某些条件下可以发生氧化。
常用试剂和条件
取代反应: 常用试剂包括胺或硫醇等亲核试剂。
还原反应: 可以使用氢气和钯催化剂或硼氢化钠等还原剂。
氧化反应: 可以使用高锰酸钾或三氧化铬等氧化剂。
主要产物
取代反应: 产物包括用不同取代基替换氯原子的衍生物。
还原反应: 主要产物是2-氯-N-(2,4-二氯苯基)-5-氨基苯甲酰胺。
氧化反应: 产物可以包括原始化合物的各种氧化形式。
科学研究应用
2-氯-N-(2,4-二氯苯基)-5-硝基苯甲酰胺在科学研究中有多种应用:
化学: 用作有机合成的试剂和合成更复杂分子的起始原料。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其在开发新型药物中的潜在用途。
工业: 用于生产特种化学品,以及作为合成其他化合物的中间体。
作用机制
2-氯-N-(2,4-二氯苯基)-5-硝基苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。硝基可以发生还原,形成反应性中间体,这些中间体可以与细胞成分相互作用,从而导致各种生物学效应。氯和二氯苯基也可以通过增强其对目标分子的结合亲和力来促进化合物的活性。
相似化合物的比较
类似化合物
- 2-氯-N-(2,4-二氯苯基)乙酰胺
- 2-氯-N-(2,4-二氯苯基)丙酰胺
- 2-氯-N-(2,4-二氯苯基)丙烯酰胺
独特性
2-氯-N-(2,4-二氯苯基)-5-硝基苯甲酰胺由于存在硝基而具有独特的化学和生物学性质。
属性
分子式 |
C13H7Cl3N2O3 |
|---|---|
分子量 |
345.6 g/mol |
IUPAC 名称 |
2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-1-4-12(11(16)5-7)17-13(19)9-6-8(18(20)21)2-3-10(9)15/h1-6H,(H,17,19) |
InChI 键 |
GYIYHNSMEARCOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991873.png)

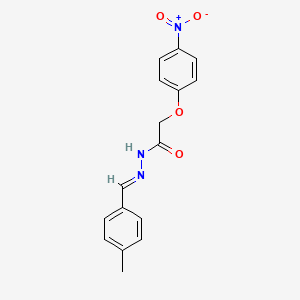
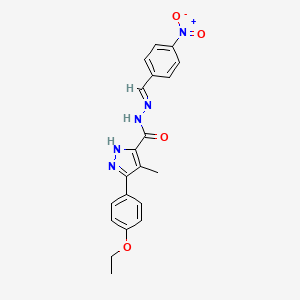
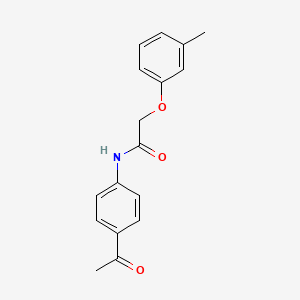
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)
